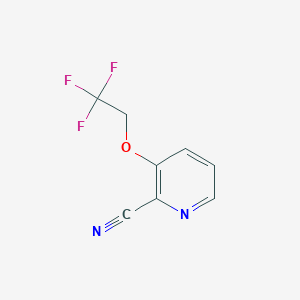

3-Cyclohexyl-2-ethoxypyridine

Vue d'ensemble

Description

3-Cyclohexyl-2-ethoxypyridine is a chemical compound . It is used for medicinal purposes .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, a study discusses the design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo [1,2-a]pyridin-3-amine as selective COX-2 inhibitors . Another research presents a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition reaction of vinyl azides with bicyclo [1.1.0]butanes (BCBs) as an efficient synthetic approach .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. A study on a similar compound, 3-Bromo-2-hydroxypyridine, used DFT and HF methods for a theoretical investigation of the molecules where the molecular structures of the title compound have been optimized .Chemical Reactions Analysis

Chemical reactions involving this compound or similar compounds can be complex. For example, a study discusses the radical chain monoalkylation of pyridines . Another research presents the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H19NO, and its molecular weight is 205.3 .Applications De Recherche Scientifique

Analytical Profiling and Biological Matrices Analysis

One study focused on the analytical profiles of psychoactive arylcyclohexylamines, aiming to develop and validate a qualitative/quantitative analysis method for these compounds in biological matrices using techniques such as gas chromatography, mass spectrometry, and HPLC-UV. Although directly not mentioning "3-Cyclohexyl-2-ethoxypyridine," this research highlights the analytical approaches applicable for structurally related compounds in forensic and toxicological analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Chemical Synthesis and Pharmacological Properties

Another study provided insights into the syntheses of aminoethoxypyridines, including their pharmacological properties, such as antipyretic effects, comparing them with phenacetin. It discusses the chemical pathways and potential biological activities of compounds within the same family, suggesting a foundation for understanding "this compound" in a pharmacological context (Bijlsma & Hertog, 2010).

Decomposition Kinetics and Reaction Mechanisms

A detailed DFT study on the gas-phase elimination kinetics of 2-ethoxypyridine, a compound structurally related to "this compound," provides insights into its reaction mechanisms, offering valuable information on the stability and reactivity of such molecules. This research could be indirectly relevant to understanding the behavior of "this compound" under similar conditions (Márquez, Córdova, & Chuchani, 2012).

Catalytic Activity in Organic Synthesis

Research on the catalytic activities of metal complexes in the oxidation of cyclohexene, while not directly related to "this compound," showcases the broader context of utilizing similar compounds as intermediates or catalysts in organic synthesis and industrial applications. This area of study could offer perspectives on the potential uses of "this compound" in catalysis or as a synthetic intermediate (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Safety and Hazards

Orientations Futures

Propriétés

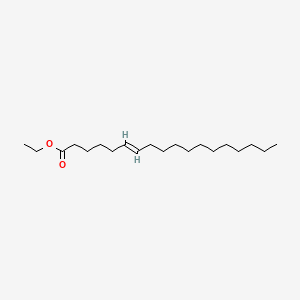

IUPAC Name |

3-cyclohexyl-2-ethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-12(9-6-10-14-13)11-7-4-3-5-8-11/h6,9-11H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKOMRRPGBKWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)

![4-[2-(Diethylamino)ethoxy]benzoic acid](/img/structure/B3130401.png)